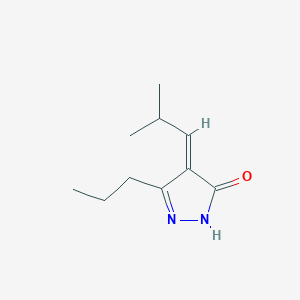
4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one is a chemical compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazolone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
作用機序
The mechanism of action of 4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation and pain, leading to its therapeutic effects .
類似化合物との比較
Similar Compounds
- 4-(2-Methylpropylidene)-3-methyl-1H-pyrazol-5(4H)-one
- 4-(2-Methylpropylidene)-3-ethyl-1H-pyrazol-5(4H)-one
- 4-(2-Methylpropylidene)-3-isopropyl-1H-pyrazol-5(4H)-one
Uniqueness
4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 3-position and the 2-methylpropylidene group at the 4-position can result in distinct steric and electronic effects, differentiating it from other similar compounds .
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
(4E)-4-(2-methylpropylidene)-3-propyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H16N2O/c1-4-5-9-8(6-7(2)3)10(13)12-11-9/h6-7H,4-5H2,1-3H3,(H,12,13)/b8-6+ |
InChIキー |
YOPYSQTVPAJOCF-SOFGYWHQSA-N |
異性体SMILES |
CCCC\1=NNC(=O)/C1=C/C(C)C |
正規SMILES |
CCCC1=NNC(=O)C1=CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


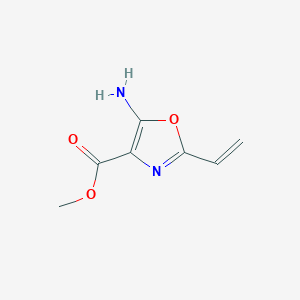
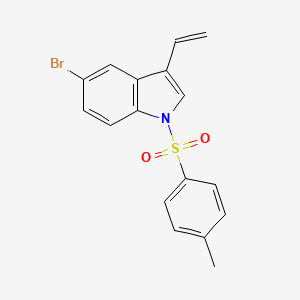
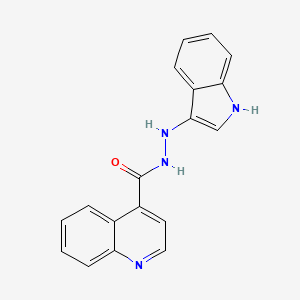
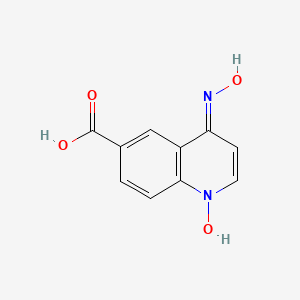

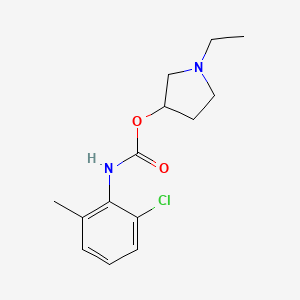
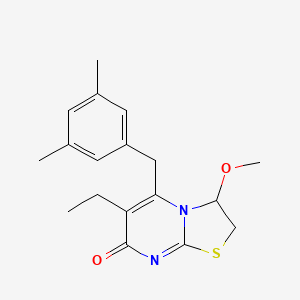
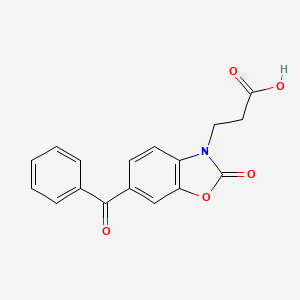
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)
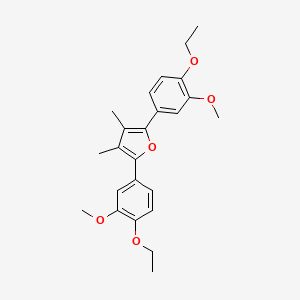
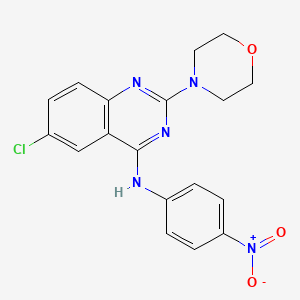
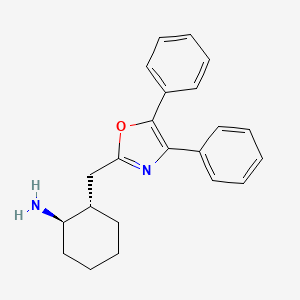
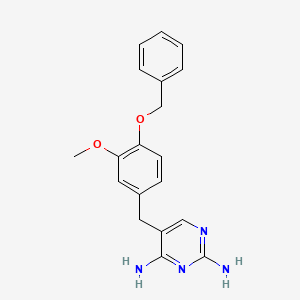
![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)
